molecular formula C18H19NO2 B5577915 1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline

Cat. No.: B5577915
M. Wt: 281.3 g/mol
InChI Key: NJCJABZVLYZUGU-UHFFFAOYSA-N
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Description

1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline is a complex organic compound that belongs to the class of tetrahydroquinolines. These compounds are known for their diverse biological activities and potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. The structure of this compound consists of a tetrahydroquinoline core with a 2-methoxyphenylacetyl group attached to it, which imparts unique chemical and biological properties to the molecule.

Preparation Methods

The synthesis of 1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be achieved through several synthetic routes. One common method involves the condensation of 2-methoxyphenylacetic acid with 1,2,3,4-tetrahydroquinoline in the presence of a dehydrating agent such as thionyl chloride or phosphorus oxychloride. The reaction is typically carried out under reflux conditions in an inert solvent like dichloromethane or toluene. The resulting product is then purified through recrystallization or column chromatography to obtain the desired compound in high yield and purity.

Industrial production of this compound may involve similar synthetic routes but on a larger scale, with optimization of reaction conditions to maximize yield and minimize production costs. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques.

Chemical Reactions Analysis

1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

    Oxidation: The compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide, leading to the formation of quinoline derivatives with altered electronic properties.

    Reduction: Reduction of the compound can be achieved using reducing agents like lithium aluminum hydride or sodium borohydride, resulting in the formation of dihydroquinoline derivatives.

    Substitution: The compound can undergo electrophilic substitution reactions, particularly at the aromatic ring, using reagents such as halogens, nitrating agents, or sulfonating agents

Scientific Research Applications

    Chemistry: The compound serves as a valuable intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.

    Biology: It has shown promising biological activities, including antimicrobial, antiviral, and anticancer properties, making it a potential candidate for drug development.

    Medicine: The compound’s unique structure allows it to interact with various biological targets, potentially leading to the development of new therapeutic agents for the treatment of diseases such as cancer, infectious diseases, and neurological disorders.

    Industry: The compound’s chemical properties make it suitable for use in the development of advanced materials, including polymers, dyes, and catalysts.

Mechanism of Action

The mechanism of action of 1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline involves its interaction with specific molecular targets and pathways within biological systems The compound may act as an inhibitor or modulator of enzymes, receptors, or other proteins involved in critical cellular processes

Comparison with Similar Compounds

1-[(2-methoxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline can be compared with other similar compounds, such as:

    1-[(2-hydroxyphenyl)acetyl]-1,2,3,4-tetrahydroquinoline: This compound has a hydroxyl group instead of a methoxy group, which may result in different chemical and biological properties.

    1-[(2-chlorophenyl)acetyl]-1,2,3,4-tetrahydroquinoline: The presence of a chlorine atom can significantly alter the compound’s reactivity and biological activity.

    1-[(2-nitrophenyl)acetyl]-1,2,3,4-tetrahydroquinoline: The nitro group can introduce additional electronic effects, potentially leading to different pharmacological properties.

The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties that may not be observed in other similar compounds.

Properties

IUPAC Name

1-(3,4-dihydro-2H-quinolin-1-yl)-2-(2-methoxyphenyl)ethanone
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19NO2/c1-21-17-11-5-3-8-15(17)13-18(20)19-12-6-9-14-7-2-4-10-16(14)19/h2-5,7-8,10-11H,6,9,12-13H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NJCJABZVLYZUGU-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CC(=O)N2CCCC3=CC=CC=C32
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

281.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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